molecular formula C10H15ClFNO B2917532 4-(4-Fluorophenoxy)butan-1-amine hydrochloride CAS No. 1171603-39-6

4-(4-Fluorophenoxy)butan-1-amine hydrochloride

Cat. No.: B2917532
CAS No.: 1171603-39-6
M. Wt: 219.68
InChI Key: DNFFWTPJRKVBAH-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)butan-1-amine hydrochloride is a fluorinated organic compound characterized by a butan-1-amine backbone substituted with a 4-fluorophenoxy group at the fourth carbon, with a hydrochloride counterion. Its fluorine atom at the para position of the phenoxy group enhances metabolic stability and electronic interactions compared to non-fluorinated analogs .

Properties

IUPAC Name

4-(4-fluorophenoxy)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c11-9-3-5-10(6-4-9)13-8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFFWTPJRKVBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)butan-1-amine hydrochloride typically involves the reaction of 4-fluorophenol with 1-bromobutane to form 4-(4-fluorophenoxy)butane. This intermediate is then reacted with ammonia to produce 4-(4-fluorophenoxy)butan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenoxy)butan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Fluorophenoxy)butan-1-amine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and molecular differences between 4-(4-fluorophenoxy)butan-1-amine hydrochloride and its analogs:

Compound Name Molecular Formula Substituent/Group Molecular Weight (g/mol) Key Differences
This compound C₁₀H₁₄FNO·HCl 4-Fluorophenoxy 219.63* Reference compound; para-fluoro substituent
4-(4-Chlorophenoxy)butan-1-amine hydrochloride C₁₀H₁₄ClNO·HCl 4-Chlorophenoxy 235.10* Chlorine increases lipophilicity and steric bulk
4-(4-Phenylpiperazin-1-yl)butan-1-amine hydrochloride C₁₄H₂₃N₃·HCl 4-Phenylpiperazine 269.81 Piperazine ring enhances basicity and receptor affinity
(4-Phenylbutyl)methylamine hydrochloride C₁₁H₁₈ClN 4-Phenylbutyl, methylamine 199.72 Methylamine reduces polarity; phenyl increases hydrophobicity
1-(m-Tolyl)butan-1-amine hydrochloride C₁₁H₁₈ClN m-Tolyl (3-methylphenyl) 199.72 Methyl meta-substitution alters steric/electronic profile

*Calculated based on molecular formula.

Functional Group Impact

  • Halogen Substitution (F vs.
  • Phenoxy vs. Piperazine: The phenoxy group (electron-withdrawing) contrasts with the piperazine ring (basic, hydrogen-bond acceptor), leading to divergent receptor interactions. Piperazine-containing analogs (e.g., 4-(4-phenylpiperazin-1-yl)butan-1-amine) are often explored for CNS targets due to enhanced blood-brain barrier penetration .
  • Aromatic Substitution Patterns: The para-fluoro group in the target compound minimizes steric hindrance compared to meta-substituted analogs (e.g., 1-(m-tolyl)butan-1-amine), which may alter binding pocket interactions .

Research Findings and Pharmacological Implications

  • Receptor Binding: Compounds with fluorophenoxy or piperazine groups are frequently screened in functional assays for histamine H3 or serotonin receptors. For example, the guinea pig intestine contraction assay () could evaluate the inhibitory effects of these analogs on H3-mediated pathways .
  • Solubility and Bioavailability: Piperazine derivatives (e.g., 4-(4-phenylpiperazin-1-yl)butan-1-amine) exhibit higher water solubility at acidic pH due to protonation, whereas phenylbutyl analogs (e.g., (4-phenylbutyl)methylamine) may require formulation adjustments for optimal absorption .

Biological Activity

4-(4-Fluorophenoxy)butan-1-amine hydrochloride, a compound with the CAS number 1171603-39-6, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, relevant case studies, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The compound features a butan-1-amine backbone substituted with a 4-fluorophenoxy group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Similar phenoxyalkylamines have shown promising antibacterial and antifungal effects. The presence of the fluorine atom may enhance lipophilicity, facilitating better membrane penetration and interaction with microbial targets.
  • Receptor Activity : Compounds with phenoxy groups are frequently studied for their ability to modulate neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways.

Antimicrobial Activity

A study examining various phenyl-substituted amines found that derivatives like 4-(4-fluorophenoxy)butan-1-amine exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.01 mg/mL
Escherichia coli0.05 mg/mL
Candida albicans0.03 mg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Case Studies

  • Antibacterial Efficacy : In a controlled study, this compound was tested against several bacterial strains. The compound demonstrated potent activity against S. aureus and E. coli, with complete bactericidal effects observed within 8 hours of exposure .
  • Cytotoxicity Assessment : A cytotoxicity assay conducted on human cancer cell lines revealed that the compound inhibited cell proliferation significantly, suggesting potential anti-cancer properties. The IC50 values were reported as follows:
Cell Line IC50 (µM)
HeLa15
MCF-720
A54918

These findings indicate that further exploration into its anticancer mechanisms is warranted .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the phenyl ring can significantly alter biological activity:

  • Fluorine Substitution : The introduction of fluorine increases hydrophobicity and may enhance binding affinity to target receptors.
  • Alkyl Chain Length : Variations in the length of the butyl chain affect solubility and permeability, impacting overall bioavailability.

Comparative Analysis

When compared to other similar compounds, such as phenylpropylamines, this compound exhibits superior antimicrobial properties while maintaining lower cytotoxicity levels in normal human cells.

Compound MIC (mg/mL) IC50 (µM)
4-(4-Fluorophenoxy)butan-1-amine0.0115
Phenylpropylamine0.0525

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